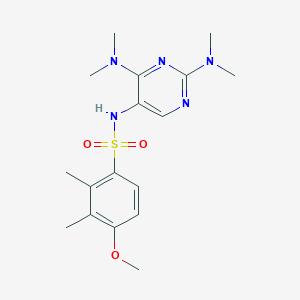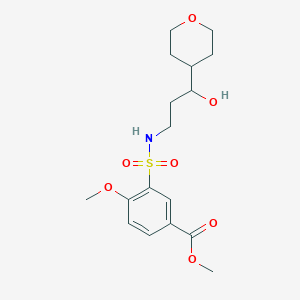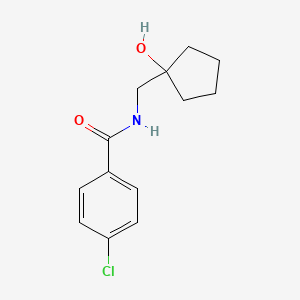![molecular formula C20H23N5O2 B2907339 N-cyclohexyl-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 863446-78-0](/img/structure/B2907339.png)
N-cyclohexyl-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a novel organic compound that has attracted significant attention from researchers due to its potential applications in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of N-cyclohexyl-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide involves the inhibition of specific enzymes and proteins that are involved in the development and progression of various diseases. It has been found to inhibit the activity of COX-2, an enzyme that is responsible for the production of prostaglandins, which are involved in the inflammatory response. It has also been found to inhibit the activity of certain kinases that are involved in the development and progression of cancer.
Biochemical and Physiological Effects:
N-cyclohexyl-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit the growth of cancer cells, and inhibit the growth of bacteria. It has also been found to reduce pain and improve mobility in patients with arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-cyclohexyl-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide in lab experiments include its high potency, low toxicity, and ability to selectively target specific enzymes and proteins. However, its limitations include its relatively high cost and the need for specialized equipment and expertise for its synthesis and analysis.
Direcciones Futuras
There are several future directions for the research and development of N-cyclohexyl-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide. These include the investigation of its potential applications in the treatment of other diseases such as autoimmune disorders and viral infections. Additionally, further research is needed to optimize its synthesis and improve its pharmacokinetic properties. Finally, the development of novel derivatives of N-cyclohexyl-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide may lead to the discovery of more potent and selective compounds with enhanced therapeutic efficacy.
Métodos De Síntesis
The synthesis of N-cyclohexyl-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide involves a multi-step process that includes the reaction of p-tolyl hydrazine with ethyl acetoacetate to form 1-(p-tolyl)-3-oxobutan-1-one. The resulting product is then reacted with cyclohexylamine to form N-cyclohexyl-3-oxo-3-(p-tolyl)propanamide. Finally, the condensation of N-cyclohexyl-3-oxo-3-(p-tolyl)propanamide with 5-amino-4-cyano-3-(4-methylphenyl)-2,4-dihydropyrazole leads to the formation of N-cyclohexyl-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide.
Aplicaciones Científicas De Investigación
N-cyclohexyl-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide has been found to exhibit potential applications in the field of medicinal chemistry. It has been shown to possess anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been found to be effective in treating various diseases such as cancer, arthritis, and bacterial infections.
Propiedades
IUPAC Name |
N-cyclohexyl-2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-14-7-9-16(10-8-14)25-19-17(11-22-25)20(27)24(13-21-19)12-18(26)23-15-5-3-2-4-6-15/h7-11,13,15H,2-6,12H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKYQBIFSHUMTTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Phenyl-1-(3-trifluoromethyl-phenyl)-1H-[1,2,4]triazole-3-carboxylic acid](/img/structure/B2907256.png)

![2-[(1-Tert-butylazetidin-3-yl)oxy]-3-fluoropyridine](/img/structure/B2907258.png)
![2-(1,3-dioxoisoindol-2-yl)-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)acetamide](/img/structure/B2907259.png)





![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-propylacetamide](/img/structure/B2907274.png)

![Ethyl 2-oxo-2-{2-phenylimidazo[1,2-a]pyridin-3-yl}acetate](/img/structure/B2907277.png)
![2-Methyl-4-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]pyrimidine](/img/structure/B2907279.png)